3,3',4,4',5,5'-Hexabromobiphenyl

描述

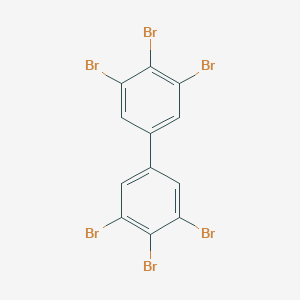

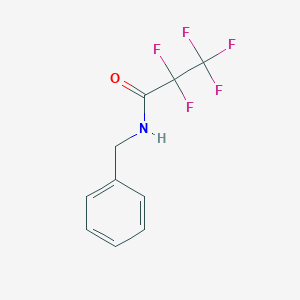

3,3’,4,4’,5,5’-Hexabromobiphenyl is a polybrominated biphenyl compound with the molecular formula C12H4Br6. It is a member of the polybrominated biphenyls, a group of synthetic organic compounds containing multiple bromine atoms attached to a biphenyl structure. This compound is known for its use as a flame retardant in various industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’,5,5’-Hexabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out by treating biphenyl with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a controlled temperature and using an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods: Industrial production of 3,3’,4,4’,5,5’-Hexabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves continuous bromination of biphenyl in large reactors, followed by purification steps to isolate the desired product. The final product is obtained as a solid, which is then processed into various forms for industrial use .

化学反应分析

Types of Reactions: 3,3’,4,4’,5,5’-Hexabromobiphenyl undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various brominated biphenyl oxides.

Reduction: Reduction reactions can lead to the formation of lower brominated biphenyls.

Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions include various brominated biphenyl derivatives, which can have different degrees of bromination and functionalization .

科学研究应用

3,3’,4,4’,5,5’-Hexabromobiphenyl has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.

Biology: Research on its toxicological effects helps understand the impact of polybrominated biphenyls on biological systems.

Medicine: Studies on its potential carcinogenic effects contribute to cancer research.

Industry: It is used as a flame retardant in the production of plastics, textiles, and electronic components.

作用机制

3,3’,4,4’,5,5’-Hexabromobiphenyl exerts its effects by binding to the XRE promoter region of genes it activates. This binding activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. The compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons through this mechanism .

相似化合物的比较

- 2,2’,4,4’,5,5’-Hexabromobiphenyl

- 2,2’,3,4,4’,5,5’-Heptabromobiphenyl

- 2,2’,4,4’,6,6’-Hexabromobiphenyl

Comparison: 3,3’,4,4’,5,5’-Hexabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other hexabromobiphenyls, it has distinct toxicological properties and environmental persistence .

属性

IUPAC Name |

1,2,3-tribromo-5-(3,4,5-tribromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOOFXUEODCAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)C2=CC(=C(C(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208772 | |

| Record name | 3,3',4,4',5,5'-Hexabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60044-26-0 | |

| Record name | PBB 169 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60044-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4,4',5,5'-Hexabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060044260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,4',5,5'-Hexabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4',5,5'-HEXABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0S2JKE526 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 3,3',4,4',5,5'-Hexabromobiphenyl (345-HBB) in the body?

A: 345-HBB primarily exerts its effects by interacting with the aryl hydrocarbon receptor (AhR) pathway. [] While it does not directly activate the AhR like some other polybrominated biphenyls (PBBs), it can displace thyroxine (T4) from transthyretin (TTR), the major thyroid hormone transport protein. [, ] This displacement leads to increased clearance and metabolism of T4, resulting in decreased serum T4 levels. [, ] Additionally, 345-HBB induces the activity of liver enzymes like UDP-glucuronyltransferase, further contributing to the altered metabolism of thyroid hormones and vitamin A. [, ]

Q2: How does the structure of 345-HBB contribute to its biological activity?

A: While 345-HBB itself doesn't bind strongly to the AhR, its hydroxylated metabolites exhibit significant binding affinity to TTR. [] This binding is influenced by the presence of halogens, specifically bromine in the case of 345-HBB, adjacent to the hydroxyl group. [] The structure-activity relationship suggests that the position of halogenation plays a crucial role in determining the binding affinity to TTR and subsequent effects on thyroid hormone transport.

Q3: Does 345-HBB affect vitamin A metabolism? If so, how?

A: Yes, research has shown that 345-HBB administration impacts vitamin A metabolism. [, ] Specifically, it leads to a decrease in liver retinol and retinyl palmitate concentrations. [] This effect is linked to the induction of cytochrome P-450-dependent enzymes and UDP-glucuronyltransferase, which are involved in the metabolism and excretion of vitamin A. []

Q4: What are the long-term effects of 345-HBB exposure?

A: While acute exposure to 345-HBB primarily affects thyroid hormone and vitamin A metabolism, long-term exposure can lead to more chronic effects. Chronic treatment of rats with 345-HBB has been observed to significantly alter vitamin A metabolism. [] The exact long-term consequences of these changes require further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)